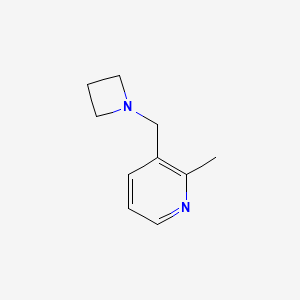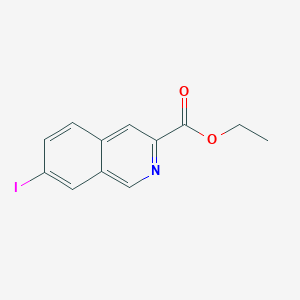
Ethyl 7-iodoisoquinoline-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 7-iodoisoquinoline-3-carboxylate is a chemical compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines. The presence of an iodine atom at the 7th position and an ethyl ester group at the 3rd position of the isoquinoline ring makes this compound unique. It is of significant interest in organic synthesis and medicinal chemistry due to its potential biological activities and applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 7-iodoisoquinoline-3-carboxylate typically involves the iodination of isoquinoline derivatives. One common method is the reaction of isoquinoline-3-carboxylate with iodine in the presence of an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure consistent product quality and yield. The use of green chemistry principles, such as solvent recycling and waste minimization, is often emphasized in industrial settings to enhance sustainability.
化学反応の分析
Types of Reactions: Ethyl 7-iodoisoquinoline-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substitution reactions yield various substituted isoquinolines.
- Oxidation reactions produce quinoline derivatives.
- Reduction reactions result in alcohol derivatives.
科学的研究の応用
Ethyl 7-iodoisoquinoline-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of pharmaceuticals and agrochemicals due to its versatile reactivity.
作用機序
The mechanism of action of ethyl 7-iodoisoquinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and ester group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The compound may also interfere with cellular pathways, affecting processes like cell proliferation and apoptosis.
類似化合物との比較
Ethyl 7-bromoisoquinoline-3-carboxylate: Similar structure but with a bromine atom instead of iodine.
Ethyl 7-chloroisoquinoline-3-carboxylate: Contains a chlorine atom at the 7th position.
Ethyl 7-fluoroisoquinoline-3-carboxylate: Features a fluorine atom at the 7th position.
Uniqueness: Ethyl 7-iodoisoquinoline-3-carboxylate is unique due to the presence of the iodine atom, which imparts distinct reactivity and biological properties compared to its halogenated analogs. The larger atomic size and higher polarizability of iodine contribute to its unique interactions with molecular targets, making it a valuable compound in medicinal chemistry.
特性
分子式 |
C12H10INO2 |
|---|---|
分子量 |
327.12 g/mol |
IUPAC名 |
ethyl 7-iodoisoquinoline-3-carboxylate |
InChI |
InChI=1S/C12H10INO2/c1-2-16-12(15)11-6-8-3-4-10(13)5-9(8)7-14-11/h3-7H,2H2,1H3 |
InChIキー |
AQARXBWTCBUXPU-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=NC=C2C=C(C=CC2=C1)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-[[(2S)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methyl-butanoyl]amino]-5-ureido-pentanoyl]amino]phenyl]methyl N-[2-(tert-butoxycarbonylamino)ethyl]carbamate](/img/structure/B13665983.png)
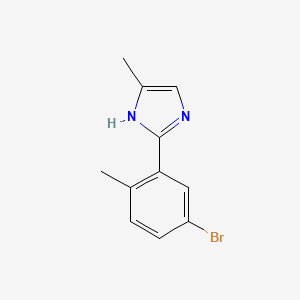


![1-[4-(Benzyloxy)benzyl]azetidine](/img/structure/B13666009.png)
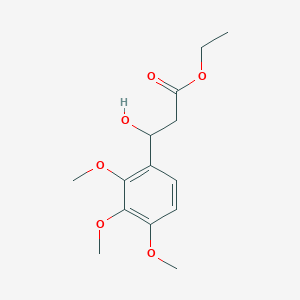

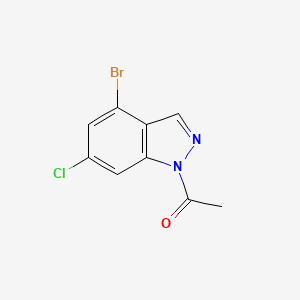
![Methyl benzo[d]isothiazole-4-carboxylate](/img/structure/B13666045.png)
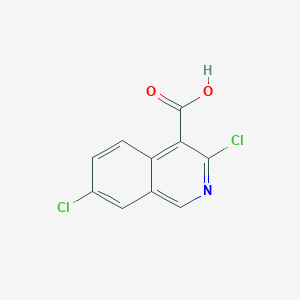

![5-methyl-2-[4-(trifluoromethyl)phenyl]-4,5-dihydro-1H-imidazole](/img/structure/B13666066.png)

